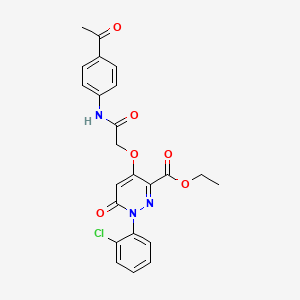

Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with a 2-chlorophenyl group at position 1, an ethyl carboxylate at position 3, and a 4-acetylphenylamino-2-oxoethoxy moiety at position 2. Structural determination of such compounds often relies on crystallographic tools like SHELX and visualization software such as ORTEP-3 .

Properties

IUPAC Name |

ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O6/c1-3-32-23(31)22-19(12-21(30)27(26-22)18-7-5-4-6-17(18)24)33-13-20(29)25-16-10-8-15(9-11-16)14(2)28/h4-12H,3,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMGMCYSPRKEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

Introduction of the Ethyl Ester Group: This step involves esterification reactions, often using ethyl alcohol and acid catalysts.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

The fluoro-methyl substituent in balances lipophilicity and polarity, which may influence bioavailability.

Steric Considerations :

- The o-tolyl group in creates steric bulk near the pyridazine core, possibly reducing conformational flexibility compared to the target compound’s 2-chlorophenyl group.

Molecular Weight Trends :

- The target compound (521.9 g/mol) has a higher molecular weight due to the chloro and acetyl groups, whereas analogues like (451.4 g/mol) are lighter, favoring better solubility.

Structural Complexity :

- The dihydrodioxin moiety in introduces a fused ring system, which may enhance π-π stacking interactions in crystallographic studies .

Research Implications and Limitations

- Data Gaps : Physical properties (e.g., melting point, solubility) for most compounds, including the target, are unavailable in the literature, limiting direct functional comparisons .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridazine core, which is known for its diverse pharmacological properties. The presence of the ethyl ester, chlorophenyl, and acetylphenyl groups contributes to its biological activity.

Molecular Formula

- C : 20

- H : 19

- N : 3

- O : 5

Structural Features

- Dihydropyridazine ring

- Ethoxy and carboxylate functional groups

- Acetyl and chlorophenyl substituents

Research indicates that compounds with similar structural features often exhibit activity against various biological targets, including:

- Enzyme Inhibition : Many pyridazine derivatives act as inhibitors of key enzymes involved in inflammatory pathways, such as p38 mitogen-activated protein kinase (MAPK) .

- Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Pharmacological Studies

- Antimicrobial Activity : Studies have demonstrated that related compounds exhibit antimicrobial properties against a range of pathogens. The dihydropyridazine scaffold has been linked to antibacterial and antifungal activities.

- Anti-inflammatory Effects : Compounds similar to Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been investigated for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

- Cytotoxicity Studies : In vitro assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were tested for their ability to inhibit the growth of breast cancer cells. The results indicated that specific modifications to the dihydropyridazine structure enhanced cytotoxicity, with IC50 values in the low micromolar range.

Case Study 2: Anti-inflammatory Properties

A research article highlighted the anti-inflammatory effects of related compounds in a murine model of arthritis. The administration of these compounds led to a significant reduction in joint swelling and inflammatory markers, demonstrating their therapeutic potential in managing inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels |

Table 2: Structure-Activity Relationship (SAR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.